N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a pyridine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with thioamide to form the thiazole ring, followed by coupling with pyridine-3-carboxylic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to activate the innate immune system by stimulating the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells like macrophages and natural killer cells, which attack and destroy target cells, including tumor cells.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide: Known for its anti-tumor properties and similar chemical structure.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Used in pharmaceutical applications, particularly as an impurity standard.
Uniqueness
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide stands out due to its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to activate the immune system and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-7-15(12(2)9-11)16-13(3)23-18(20-16)21-17(22)14-5-4-8-19-10-14/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZOXHXBKCDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.